苯并喹诺鎓

描述

Benzoquinonium, also known as Benzoquinone, is a quinone with a single benzene ring . There are two types of benzoquinones: 1,4-Benzoquinone and 1,2-Benzoquinone . It’s also known as Mytolon .

Synthesis Analysis

Benzoquinone is used in organic synthesis industries as a polymerization inhibitor, dye intermediate, photographic developer, rubber antioxidant, and more . It is also used as a hydrogen acceptor and oxidant in organic synthesis .

Molecular Structure Analysis

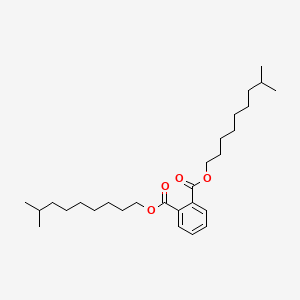

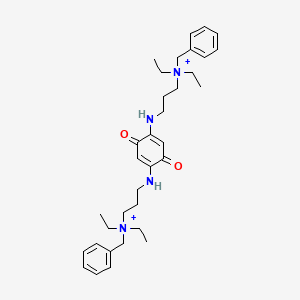

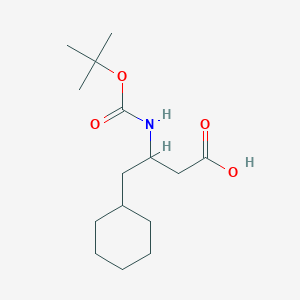

Benzoquinonium has a molecular formula of C34H50N4O2 and a molecular weight of 546.7864 . Benzoquinone is a planar molecule with localized, alternating C=C, C=O, and C–C bonds . Reduction gives the semiquinone anion C6H4O2−, which adopts a more delocalized structure .

Chemical Reactions Analysis

Benzoquinonium, similar to pyridostigmine and neostigmine, is used for the treatment of muscle weakness and fatigue in people with myasthenia gravis . It is postulated to exert its therapeutic effect by enhancing cholinergic function through the inhibition of the acetylcholine hydrolysis by acetylcholinesterase .

Physical And Chemical Properties Analysis

Benzoquinonium dibromide has a molecular formula of C34H50Br2N4O2 and a molecular weight of 706.6 .

科学研究应用

神经肌肉阻断作用

- 研究背景:对苯并喹诺鎓氯化物(苯并醌衍生物)的早期研究探讨了其对神经肌肉传递的影响。在涉及猫和母鸡的动物研究中,苯并喹诺鎓表现出类似箭毒的麻痹作用。它显示出与各种胆碱能药物和抗胆碱酯酶的独特相互作用,影响肌肉收缩和神经肌肉阻断(鲍曼,1958)。

抗癌潜力

- 抗癌活性:苯并醌类安莎霉素,包括17-烯丙基氨基-17-去甲氧基吉尔丹霉素(17-AG),已显示出显着的抗癌特性。这些化合物通过与HSP90结合,表现出诱导某些蛋白质降解和在各种癌细胞系中表现出抗增殖作用的活性。这使苯并醌衍生物成为抗癌药物开发的潜在候选者(舒尔特和内克斯,1998)。

神经学研究

- 神经作用:苯并喹诺鎓已被研究其对骨骼神经肌肉接头的作用,特别是在肌纤维传递的背景下。这些研究提供了对苯并喹诺鎓突触前和突触后作用的见解,这可能对理解某些神经系统疾病和潜在治疗方法有影响(克里斯特和布拉伯,1968)。

细胞凋亡和细胞死亡机制

- 诱导细胞凋亡:一些苯并醌衍生物,如苯扎氯铵,已被发现可以触发各种细胞类型的细胞凋亡。这个过程涉及线粒体去极化和钙流入等复杂途径。此类研究为治疗控制细胞凋亡至关重要的疾病提供了潜在的治疗应用(朗等人,2011)。

生化和药理学研究

- 药理学见解:苯并喹诺鎓的神经肌肉阻断活性已被广泛研究,揭示了其季氮中心的结构变化如何影响其功效。这些发现为更广泛的药理学领域做出了重大贡献,特别是在理解肌肉松弛剂和神经节阻滞剂方面(霍普、芬内尔和拉普,1955)。

作用机制

Target of Action

Benzoquinonium primarily targets the neuronal acetylcholine receptor . Acetylcholine receptors play a crucial role in transmitting signals in the nervous system. They are key players in muscle contraction and the regulation of heart rate, among other functions.

Mode of Action

Benzoquinonium acts by competitively and reversibly inhibiting acetylcholinesterase . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that transmits signals across nerve synapses and neuromuscular junctions. By inhibiting this enzyme, Benzoquinonium increases the concentration of acetylcholine at these sites, enhancing cholinergic function . This results in a curare-like paralysis of neuromuscular transmission .

Biochemical Pathways

The primary biochemical pathway affected by Benzoquinonium is the cholinergic pathway. By inhibiting acetylcholinesterase, Benzoquinonium prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at cholinergic synapses . This enhances the transmission of impulses across the myoneural junction .

Pharmacokinetics

Based on its structural similarity to other quaternary ammonium compounds, it is likely to exhibit first-order kinetics . This means that the rate of elimination of the drug from the body is proportional to the drug concentration. Factors such as age, gender, and obesity can influence the pharmacokinetics of similar compounds .

Result of Action

The primary molecular effect of Benzoquinonium is the inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels . On a cellular level, this results in enhanced transmission of impulses across the myoneural junction . In the tibialis anterior and soleus muscle of cats and the gastrocnemius muscle of hens, Benzoquinonium has been shown to produce a curare-like paralysis of neuromuscular transmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzoquinonium. In general, factors such as temperature, pH, and presence of other substances can affect the stability and activity of drugs

安全和危害

未来方向

The future of Benzoquinonium could be in the field of controlled drug delivery . The ultimate goal of any delivery system is to extend, confine, and target the drug in the diseased tissue with a protected interaction . This could potentially increase the drug concentration in some parts of the body as compared to others .

属性

IUPAC Name |

benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N4O2/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3/p+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERABYSOHUZTPQ-UHFFFAOYSA-P | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N4O2+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

311-09-1 (di-Chloride) | |

| Record name | Benzoquinonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60997003 | |

| Record name | N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7554-16-7, 9025-57-4 | |

| Record name | Benzoquinonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endo-1,4-.beta.-xylanase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylanase, endo-1,4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOQUINONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T91WJ82JOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | endo-1,4-beta-Xylanase | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of benzoquinonium at the neuromuscular junction?

A1: Benzoquinonium primarily acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. [, , , , , ] This means it competes with acetylcholine (ACh) for binding to these receptors, preventing ACh from binding and triggering muscle contraction. [, , ]

Q2: Does benzoquinonium exhibit any pre-synaptic effects at the neuromuscular junction?

A2: Yes, research suggests benzoquinonium might also exert pre-synaptic effects. Studies on isolated cat muscles indicate that benzoquinonium can reduce the rate of refilling of the readily available store of acetylcholine, leading to its depletion at high stimulation frequencies. [] This suggests an influence on acetylcholine synthesis or mobilization within the nerve terminal.

Q3: How does benzoquinonium differ from depolarizing neuromuscular blocking agents like decamethonium?

A3: Unlike depolarizing agents that initially activate nAChRs and cause muscle fasciculations, benzoquinonium does not directly stimulate muscle contractions. [, , ] Instead, it produces a curare-like, flaccid paralysis by competitively blocking ACh. [, ]

Q4: How does the presence of anticholinesterase activity in benzoquinonium impact its interaction with other drugs?

A4: Benzoquinonium possesses inherent anticholinesterase activity, approximately 25% that of neostigmine. [, ] This means it can inhibit the enzyme acetylcholinesterase, which breaks down ACh in the synaptic cleft. [, ] This anticholinesterase activity contributes to its complex interactions with other anticholinesterase drugs. For instance, while anticholinesterases typically reverse the effects of competitive neuromuscular blockers, they fail to reverse benzoquinonium-induced paralysis due to its inherent anticholinesterase activity. [, , ]

Q5: How do structural modifications of benzoquinonium affect its neuromuscular blocking activity?

A5: Structural variations in the quaternary nitrogen centers of benzoquinonium significantly influence its neuromuscular blocking activity. [, ] Replacing the benzyl groups with alkyl groups, like ethyl or methyl, alters its pharmacological profile: []

Q6: How does the benzyl group contribute to benzoquinonium's pharmacological activity?

A6: The presence of the benzyl group in the quaternary nitrogen centers of benzoquinonium is linked to its anticholinesterase activity. [] Replacing the benzyl group with an alkyl group, or introducing specific substitutions within the benzyl group, reduces this anticholinesterase activity. [] When this activity falls below 2% of neostigmine's activity, the compound becomes susceptible to antagonism by edrophonium and neostigmine. []

Q7: What is the significance of the stereochemistry of bisquaternary amines related to benzoquinonium in neuromuscular blockade?

A7: Research using enantiomeric bisquaternary amines structurally similar to benzoquinonium, but with an added methyl group for chirality, revealed a stereochemical preference for neuromuscular blockade. [] The (R)-enantiomer consistently exhibited greater blocking activity than the (S)-enantiomer, approximately a 2:1 difference. [] This suggests the neuromuscular junction exhibits some degree of stereoselectivity towards these types of compounds.

Q8: How is benzoquinonium excreted from the body?

A8: Studies show that 70% to 90% of benzoquinonium chloride is excreted unchanged through the kidneys. [] This indicates renal excretion as a major elimination pathway for the compound.

Q9: How does carbon dioxide administration influence the activity of benzoquinonium?

A9: Research in cats revealed that administering carbon dioxide enhances the neuromuscular blocking activity of benzoquinonium. [] The underlying mechanism for this interaction remains to be fully elucidated.

Q10: What experimental models have been used to study the effects of benzoquinonium?

A10: Various experimental models have been employed to investigate the pharmacological effects of benzoquinonium, including:

Q11: Are there any toxicological concerns associated with benzoquinonium?

A11: While this Q&A focuses on the scientific aspects of benzoquinonium, it's crucial to acknowledge that as a potent neuromuscular blocking agent, its use carries inherent risks. Potential adverse effects and toxicity profiles would be covered in detail in pharmacological textbooks, clinical trials data, and drug safety databases.

Q12: Has benzoquinonium been investigated for applications beyond neuromuscular blockade?

A12: While primarily known for its neuromuscular blocking action, research has explored other potential applications of benzoquinonium and its derivatives. For instance, some studies suggest that modifications to the benzoquinonium structure could lead to compounds with insecticidal properties. [, ]

Q13: Are there alternative compounds with similar pharmacological profiles to benzoquinonium?

A13: Yes, several other neuromuscular blocking agents share similarities with benzoquinonium in their mechanism of action, but they may have different potencies, durations of action, and side effect profiles. Examples include:

- Tubocurarine: A non-depolarizing neuromuscular blocker that also acts as a competitive antagonist at nAChRs. [, , , , ]

- Pancuronium: Another non-depolarizing neuromuscular blocker that binds to nAChRs, exhibiting a longer duration of action than tubocurarine. [, ]

- Gallamine: A non-depolarizing neuromuscular blocker that displays a faster onset and shorter duration of action compared to tubocurarine. [, ]

Q14: What are the future directions for research on benzoquinonium?

A14: Future research directions could include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4,4']Bipiperidinyl-1-carboxylic acid ethyl ester](/img/structure/B3416692.png)